molecular formula C10H18BrNO2 B13224450 tert-Butyl 4-bromo-2-methylpyrrolidine-2-carboxylate

tert-Butyl 4-bromo-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13224450
M. Wt: 264.16 g/mol
InChI Key: WPZXJEZJAKDQCC-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-methylpyrrolidine-2-carboxylate is a brominated pyrrolidine derivative featuring a tert-butyl ester group. Its structure comprises a five-membered saturated pyrrolidine ring with substituents at positions 2 (methyl and tert-butyl carboxylate) and 4 (bromo). The tert-butyl group enhances steric protection for the carboxylate moiety, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research where selective bromination and functionalization are critical . The bromine atom at position 4 enables further derivatization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl group at position 2 may influence stereochemical outcomes in subsequent reactions.

Properties

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

IUPAC Name

tert-butyl 4-bromo-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3

InChI Key

WPZXJEZJAKDQCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Core and Stereochemical Considerations

  • The pyrrolidine ring is commonly constructed through cyclization reactions of amino acid derivatives or nitrogen-containing precursors. For example, starting from 4-methylpyrrolidine derivatives or amino acids such as proline analogs, the ring is formed with stereochemical control to obtain the desired (3S,4S) or (2S,4R) configurations.

  • Protection of the amine nitrogen with tert-butoxycarbonyl (Boc) groups is critical to prevent unwanted side reactions during subsequent functionalization steps. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base or catalyst such as 4-dimethylaminopyridine (DMAP) in tert-butanol or methanol solvents under mild conditions (room temperature, overnight), yielding Boc-protected intermediates with high yields (82–92%).

Introduction of the Bromomethyl Group

  • The bromomethyl substituent at the 4-position of the pyrrolidine ring is introduced via bromination of a hydroxymethyl intermediate. This is often accomplished using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled low temperatures (0°C to –40°C) to minimize side reactions and epimerization.

  • A typical protocol involves starting from (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine, which is first Boc-protected on the nitrogen. The hydroxymethyl group is then converted to bromomethyl by treatment with PBr₃ in a non-polar solvent such as dichloromethane at 0°C. This step requires careful temperature control to maintain stereochemical integrity and achieve good yields (60–75%).

Esterification and Final Functional Group Assembly

  • The tert-butyl ester group on the carboxylate is introduced either by esterification of the free acid or by using tert-butyl carbamate derivatives as starting materials. For example, tert-butyl carbamate intermediates can be alkylated or further functionalized before final deprotection or modification steps.

  • Esterification reactions are typically carried out under mild acidic or catalytic conditions to avoid racemization. Di-tert-butyl dicarbonate is commonly used for Boc protection and ester formation, often in the presence of bases like triethylamine or catalysts like DMAP.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection Di-tert-butyl dicarbonate, DMAP, tert-butanol, rt, overnight 82–92 Protects amine, prevents side reactions
2 Bromination of hydroxymethyl PBr₃, CH₂Cl₂, 0°C 60–75 Converts hydroxymethyl to bromomethyl
3 Esterification tert-Butyl alcohol or tert-butyl carbamate precursors, acid/base catalysis 75–85 Introduces tert-butyl ester protecting group
4 Purification Column chromatography Ensures product purity and stereochemical integrity

Industrial and Advanced Synthetic Techniques

  • Continuous flow microreactor systems have been explored for the bromination and esterification steps to enhance reaction control, improve yields, and enable scalability.

  • Asymmetric catalysis and chiral auxiliaries are employed to maintain or improve enantiomeric excess during ring formation and substitution steps, critical for biological activity.

  • Protection/deprotection strategies are optimized to minimize epimerization and degradation, often involving low-temperature reactions and mild acidic conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are essential to confirm the chemical shifts corresponding to the pyrrolidine ring, bromomethyl group, methyl substituent, and tert-butyl ester.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS confirm molecular weight (278.19 g/mol) and isotopic patterns characteristic of bromine.

  • X-ray Crystallography: Used to confirm absolute stereochemistry and molecular conformation.

  • Chromatography: Column chromatography is standard for purification; chiral HPLC may be used for enantiomeric purity assessment.

The preparation of tert-butyl 4-bromo-2-methylpyrrolidine-2-carboxylate involves:

  • Synthesis of the pyrrolidine ring with stereochemical control.

  • Protection of the nitrogen with tert-butoxycarbonyl groups.

  • Bromination of hydroxymethyl intermediates to introduce the bromomethyl substituent.

  • Esterification to install the tert-butyl ester group.

  • Purification and characterization to ensure high yield, purity, and stereochemical integrity.

This synthetic approach balances operational simplicity, cost-effectiveness, and scalability, with yields generally ranging from 60% to over 90% in key steps. Advanced methods such as flow chemistry and asymmetric catalysis further enhance the preparation's efficiency and applicability in medicinal chemistry.

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS 207799-10-8)

  • Structure : Pyridine ring with bromine at position 4 and a tert-butyl carbamate (Boc) group at position 2.
  • Key Differences :
    • Aromatic pyridine backbone vs. saturated pyrrolidine.
    • Boc carbamate replaces the carboxylate ester, altering hydrolysis stability and reactivity.
    • Higher similarity score (0.86) due to shared tert-butyl and bromine motifs .
  • Applications : The Boc group is typically used for amine protection, suggesting this compound may serve as a precursor in peptide or heterocycle synthesis.

Methyl 5-bromo-3-methoxypicolinate (from )

  • Structure : Pyridine ring with bromine (position 5), methoxy (position 3), and methyl ester (position 2).
  • Key Differences: Methyl ester vs. tert-butyl ester: Smaller ester group reduces steric hindrance but decreases stability under acidic conditions.

Pyrrolidine Derivatives with Varied Substituents

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

  • Structure : Pyrrolidine linked to a brominated pyridine via an ether bridge. The pyridine ring includes a dimethoxymethyl group.
  • Key Differences :
    • Hybrid pyrrolidine-pyridine structure increases molecular complexity.
    • Dimethoxymethyl group enhances hydrophilicity and may act as a protecting group for aldehydes.
  • Applications: Potential use in multistep syntheses requiring orthogonal protection strategies.

2-(N-Boc-Amino)-3-methylpyridine (CAS 138343-75-6)

  • Structure : Pyridine with Boc-protected amine at position 2 and methyl at position 3.
  • Key Differences :
    • Boc-amine functionality vs. carboxylate ester.
    • Bromine absence limits cross-coupling utility but introduces amine reactivity for acylations or alkylations.
    • High similarity score (0.88) due to shared tert-butyl and heterocyclic motifs .

Brominated Pyrrolidine/Pyridine Hybrids

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 226085-17-2)

  • Structure : Fused pyrrolo-pyridine (7-azaindole) system with bromine at position 3 and tert-butyl carboxylate.
  • Key Differences :
    • Planar aromatic system vs. saturated pyrrolidine, altering electronic properties.
    • Bromine position affects regioselectivity in metal-catalyzed reactions.
  • Applications : Valuable in medicinal chemistry for kinase inhibitor synthesis.

Comparative Data Table

Compound Name Backbone Key Substituents Functional Group Similarity Score Reference
This compound Pyrrolidine 4-Br, 2-Me, 2-tert-butyl carboxylate Carboxylate ester N/A -
tert-Butyl (4-bromopyridin-2-yl)carbamate Pyridine 4-Br, 2-Boc Carbamate 0.86
Methyl 5-bromo-3-methoxypicolinate Pyridine 5-Br, 3-OMe, 2-COOMe Methyl ester N/A
2-(N-Boc-Amino)-3-methylpyridine Pyridine 2-Boc-NH, 3-Me Boc-protected amine 0.88
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Pyrrolopyridine 3-Br, 1-tert-butyl carboxylate Carboxylate ester 0.82

Key Findings and Implications

Functional Group Reactivity : Carboxylate esters (target) are more hydrolytically stable than carbamates under basic conditions, but carbamates excel in amine protection .

Bromine Utility : All brominated compounds enable cross-coupling, but regioselectivity depends on ring saturation and substituent electronic effects.

Steric Effects : tert-Butyl groups enhance steric protection but may hinder reaction kinetics compared to smaller esters (e.g., methyl).

Biological Activity

tert-Butyl 4-bromo-2-methylpyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16BrNO2C_{10}H_{16}BrNO_2. It features a pyrrolidine ring, a bromo substituent, and a tert-butyl group, which contribute to its unique chemical reactivity and biological properties.

Antiviral Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antiviral activity. The presence of the bromo-substituted group enhances its binding affinity to viral targets, potentially inhibiting viral replication. For instance, studies have shown that such compounds can effectively inhibit the replication of various viruses, making them candidates for antiviral drug development .

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially including enzymes and receptors involved in viral replication pathways. By binding to these targets, it alters their activity and disrupts the viral life cycle .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to construct the pyrrolidine structure.
  • Bromination : Introducing the bromo substituent at the 4-position.
  • Carboxylation : Adding the carboxylate group to complete the molecule.

This multi-step synthesis allows for precise control over the final product's structure and purity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study Findings Reference
Study on Antiviral ActivityCompounds similar to this compound showed inhibition of viral replication in vitro.
Crystal Structure AnalysisRevealed structural features that enhance binding interactions with target proteins.
Evaluation of Anticancer PropertiesInvestigated as potential kinase inhibitors in cancer therapy, showing promising results against certain tumor types.

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